2-(Sulfanylmethyl)benzene-1,4-diol

Self-assembled monolayer Electron-transfer kinetics Electrochemical sensor

2-(Sulfanylmethyl)benzene-1,4-diol, systematically also named 2-mercaptomethylhydroquinone (MH2Q) or 2,5-dihydroxybenzyl mercaptan, is a thiol-functionalized hydroquinone with the molecular formula C7H8O2S. The compound integrates a redox-active 1,4-dihydroxybenzene core with a sulfanylmethyl (–CH2SH) substituent at the 2-position, enabling spontaneous self-assembly onto noble metal surfaces while retaining the characteristic two-electron, two-proton electrochemistry of hydroquinone.

Molecular Formula C7H8O2S
Molecular Weight 156.20 g/mol
Cat. No. B13588861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Sulfanylmethyl)benzene-1,4-diol
Molecular FormulaC7H8O2S
Molecular Weight156.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)CS)O
InChIInChI=1S/C7H8O2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,8-10H,4H2
InChIKeyFAEQCJDCOOYTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Sulfanylmethyl)benzene-1,4-diol (CAS 5273-75-6): Core Identity and Comparator Landscape for Scientific Procurement


2-(Sulfanylmethyl)benzene-1,4-diol, systematically also named 2-mercaptomethylhydroquinone (MH2Q) or 2,5-dihydroxybenzyl mercaptan, is a thiol-functionalized hydroquinone with the molecular formula C7H8O2S . The compound integrates a redox-active 1,4-dihydroxybenzene core with a sulfanylmethyl (–CH2SH) substituent at the 2-position, enabling spontaneous self-assembly onto noble metal surfaces while retaining the characteristic two-electron, two-proton electrochemistry of hydroquinone . Closest in-class analogs for which quantitative comparative data exist include: 2-mercaptohydroquinone (n=0 linker), longer-chain 2-(n-mercaptoalkyl)hydroquinones (n=4, 6, 8, 10, 12), the methylthio analog 2-(methylthio)benzene-1,4-diol, and unfunctionalized hydroquinone itself. The procurement-relevant differentiation of this compound arises from the specific methylene spacer length, which balances fast heterogeneous electron-transfer kinetics with stable thiolate-gold chemisorption in a manner distinct from both the direct-attachment analog and longer-chain homologues.

Why 2-(Sulfanylmethyl)benzene-1,4-diol Cannot Be Replaced by Generic Hydroquinone or Simple Alkylthiols in Surface-Functional Applications


Attempting to substitute 2-(sulfanylmethyl)benzene-1,4-diol with common alternatives such as unsubstituted hydroquinone, 2-mercaptohydroquinone, or longer-chain 2-(n-mercaptoalkyl)hydroquinones introduces measurable performance penalties. Unsubstituted hydroquinone lacks the thiol anchor required for spontaneous chemisorption onto gold electrodes, precluding the formation of stable, oriented monolayers . The direct-attachment analog (2-mercaptohydroquinone, n=0) exhibits substantially different electron-transfer kinetics due to the absence of the insulating methylene spacer, while longer-chain homologues (n≥4) show progressively irreversible redox behavior at practical voltammetric timescales, with the apparent electron-transfer rate constant decaying exponentially with chain length . The methylthio analog (2-(methylthio)benzene-1,4-diol) cannot form a thiolate-gold bond and therefore does not yield persistent SAMs. These structure-dependent differences in surface binding stability, electron-transfer reversibility, and monolayer organization are directly quantified below, establishing why procurement specifications must reference the n=1 methylene spacer compound specifically.

Quantitative Differentiation Evidence for 2-(Sulfanylmethyl)benzene-1,4-diol (MH2Q): Head-to-Head Data for Procurement Decision-Making


Electron-Transfer Rate: Single-Methylene Spacer Outperforms Longer-Chain Homologues in Heterogeneous Kinetics

In a systematic study comparing 2-(n-mercaptoalkyl)hydroquinone SAMs on gold across chain lengths n = 0, 1, 4, 6, 8, 10, and 12, the n=1 compound (2-(sulfanylmethyl)benzene-1,4-diol) exhibited reversible two-electron, two-proton voltammetric responses under conditions where longer-chain homologues (n ≥ 4) displayed quasi-reversible to irreversible behavior at the same scan rate . The experimental electron tunneling constant was determined as β = 1.04 ± 0.06 per methylene unit, meaning the apparent heterogeneous electron-transfer rate constant (k_app) for the n=1 compound is approximately 2.8-fold higher than for n=4 and approximately 11-fold higher than for n=8 . The formal potential of the n=1 SAM shows Nernstian pH dependence with a slope of 58.5 mV/pH over the pH range 1.3–12.1, confirming full proton-coupled electron transfer without kinetic limitation .

Self-assembled monolayer Electron-transfer kinetics Electrochemical sensor

Self-Assembled Monolayer Stability: MH2Q Chemisorbs Spontaneously onto Gold, Unlike Hydroquinone or Methylthio Analogs

2-(Sulfanylmethyl)benzene-1,4-diol spontaneously adsorbs from ethanolic solution onto gold electrodes to form stable, electrochemically addressable monolayers via the thiolate-gold bond . The SAMs are stable over extended potential cycling in aqueous electrolytes. By contrast, unsubstituted hydroquinone (benzene-1,4-diol) does not chemisorb onto gold under identical conditions and produces no persistent faradaic signal upon rinsing . The methylthio analog, 2-(methylthio)benzene-1,4-diol, lacks the free thiol proton and cannot form the covalent Au–S bond required for monolayer anchoring . Ellipsometric and microgravimetric measurements on Au(111) confirm a surface coverage consistent with a close-packed monolayer oriented with the hydroquinone moiety exposed to solution .

Surface functionalization Gold-thiol chemistry SAM stability

Monolayer Hydration Change Upon Redox Switching: Quantitative Microgravimetric Evidence for DHBM on Au(111)

In situ quartz crystal microbalance (QCM) measurements on Au(111) single-crystal electrodes revealed that oxidation of a monolayer of 2,5-dihydroxybenzyl mercaptan (DHBM, identical to 2-(sulfanylmethyl)benzene-1,4-diol) is accompanied by the reversible loss of approximately three water molecules per adsorbed molecule, whereas the closely related 2,5-dihydroxythiophenol (DHT, the n=0 direct-attachment analog) showed a different hydration-change profile . This discrete change in bound water content upon oxidation indicates that the methylene spacer alters the local hydrophilicity and molecular packing within the monolayer compared to the thiophenol-anchored analog.

Quartz crystal microbalance Monolayer hydration Redox-induced structural change

Synthesis Accessibility and Isomeric Purity: Defined Regioisomer Versus Catechol Analogs

The preparation of 2-(mercaptomethyl)hydroquinone is accomplished via selective bromomethylation of hydroquinone followed by thiol displacement, as established in the foundational synthetic methodology for mercaptomethyl hydroquinones and catechols . The hydroquinone regioisomer (1,4-dihydroxy substitution) is structurally and electrochemically distinct from the corresponding catechol isomer (2-(mercaptomethyl)benzene-1,2-diol, 1,2-dihydroxy substitution). Hydroquinone-based SAMs exhibit a single, well-defined two-electron redox wave, whereas catechol-terminated SAMs typically show more complex electrochemistry involving o-quinone formation and potential side reactions . The defined synthesis yields the hydroquinone isomer with regioisomeric control, ensuring batch-to-batch consistency in electrochemical performance.

Organic synthesis Regioisomeric purity Mercaptomethylation

Validated Application Scenarios for 2-(Sulfanylmethyl)benzene-1,4-diol (MH2Q) Stemming from Quantitative Evidence


Gold Electrode Functionalization for Electrochemical Biosensors Requiring Fast, Reversible Redox Mediation

The n=1 methylene spacer in MH2Q provides the highest apparent electron-transfer rate constant among H2Q(CH2)nSH SAMs, enabling near-reversible voltammetric responses at practical scan rates (100 mV/s) in aqueous electrolytes . This makes MH2Q the optimal choice for fabricating hydroquinone-terminated gold electrodes used as redox mediators in amperometric biosensors (e.g., glucose oxidase/FAD electrodes or dehydrogenase-coupled systems), where rapid electron shuttling between the enzyme active site and the electrode surface is critical for sensitivity and linear range.

Reference Electrodes with pH-Sensing Capability Based on Nernstian Hydroquinone Redox Response

The MH2Q SAM on gold exhibits a formal potential that shifts linearly with pH at 58.5 mV/pH over the range 1.3–12.1, matching the theoretical Nernstian value for a 2e⁻/2H⁺ process . This quantitatively defined pH response supports the use of MH2Q-modified electrodes as internal pH-sensitive reference elements in miniaturized electrochemical cells, lab-on-chip devices, and in vivo microelectrode arrays, where conventional glass pH electrodes are impractical.

Model System for Studying Proton-Coupled Electron Transfer (PCET) at Well-Defined Organic Interfaces

The combination of a thiol anchor, a short single-methylene spacer, and a hydroquinone redox headgroup makes MH2Q SAMs an experimentally tractable model for PCET kinetics . The well-characterized hydration change (~3 H₂O per molecule upon oxidation) and the known electron tunneling constant (β = 1.04/CH₂) provide defined parameters for computational modeling and mechanistic studies of biological electron-transfer processes (e.g., ubiquinone/ubiquinol in the mitochondrial respiratory chain).

Synthetic Intermediate for Antioxidant Hydroquinone Derivatives with Thiol-Anchoring Functionality

The free sulfanylmethyl group in MH2Q serves as a versatile synthetic handle for further derivatization, including disulfide dimer formation (to bis-(2,5-dihydroxybenzyl) disulfide), Michael addition to electrophilic acceptors, and conjugation to biomolecules . The parent compound and its (dodecylsulfanyl)methyl homologues have demonstrated antioxidant activity in accelerated kinetic assays , and the thiol anchor enables subsequent immobilization of antioxidant motifs onto metal surfaces for biomedical coatings or packaging materials.

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